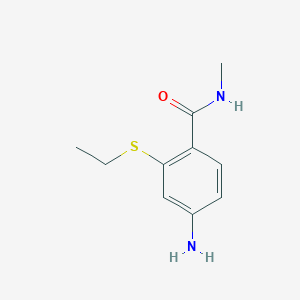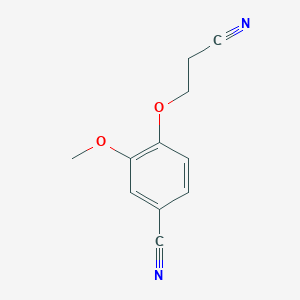
SchisantherinN
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SchisantherinN is a bioactive compound isolated from the fruit of Schisandra chinensis, a plant commonly used in traditional Chinese medicine. This compound belongs to the lignan family and has been studied for its various pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
SchisantherinN can be synthesized through several methods. One common approach involves the extraction of the compound from Schisandra chinensis using ultrasonic extraction or a combination of ultrasonic and microwave techniques. The extract is then purified using the macroporous resin method .
Industrial Production Methods
In industrial settings, the extraction and purification processes are scaled up to produce larger quantities of this compound. The use of advanced extraction techniques, such as supercritical fluid extraction, can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
SchisantherinN undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound.
Aplicaciones Científicas De Investigación
SchisantherinN has a wide range of scientific research applications:
Chemistry: Used as a model compound to study lignan biosynthesis and chemical properties.
Biology: Investigated for its role in cellular protection and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases, liver disorders, and inflammation.
Industry: Utilized in the development of dietary supplements and herbal medicines.
Mecanismo De Acción
The mechanism of action of SchisantherinN involves its interaction with various molecular targets and pathways. It exerts its effects by modulating oxidative stress, reducing inflammation, and protecting neuronal cells. The compound influences signaling pathways such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- Schisandrin A
- Schisandrin B
- Schisandrin C
- Schisantherin B
Uniqueness
SchisantherinN is unique due to its specific molecular structure and distinct pharmacological properties. While other lignans from Schisandra chinensis share some similarities, this compound has shown particular efficacy in neuroprotection and anti-inflammatory activities, making it a valuable compound for further research and therapeutic development.
Propiedades
Fórmula molecular |
C32H36O10 |
|---|---|
Peso molecular |
580.6 g/mol |
Nombre IUPAC |
[(11R,12R,13S,14R)-3,22-dimethoxy-12,13-dimethyl-14-[(Z)-2-methylbut-2-enoyl]oxy-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C32H36O10/c1-9-15(3)31(33)41-25-17(5)18(6)26(42-32(34)16(4)10-2)20-12-22-28(40-14-38-22)30(36-8)24(20)23-19(25)11-21-27(29(23)35-7)39-13-37-21/h9-12,17-18,25-26H,13-14H2,1-8H3/b15-9-,16-10-/t17-,18+,25-,26-/m1/s1 |
Clave InChI |
QJQXHPKTQSZRKQ-UZFYKUJLSA-N |
SMILES isomérico |
C/C=C(\C(=O)O[C@H]1C2=CC3=C(OCO3)C(=C2C4=C(C5=C(OCO5)C=C4[C@@H]([C@H]([C@H]1C)C)OC(=O)/C(=C\C)/C)OC)OC)/C |
SMILES canónico |
CC=C(C)C(=O)OC1C(C(C(C2=CC3=C(C(=C2C4=C(C5=C(C=C14)OCO5)OC)OC)OCO3)OC(=O)C(=CC)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-2-[(3-methylpentan-2-yl)amino]pentan-1-ol](/img/structure/B13080489.png)
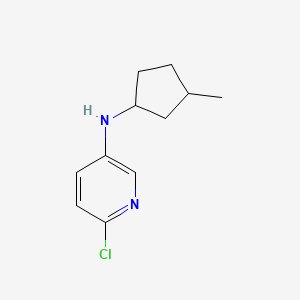
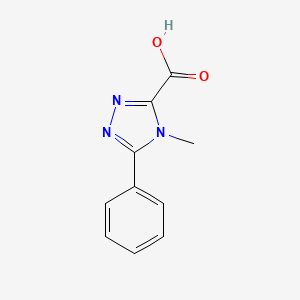
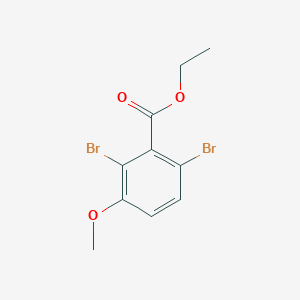

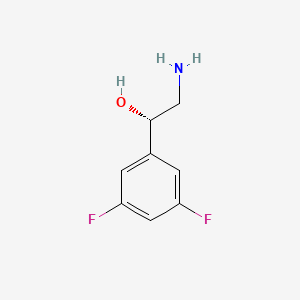
![2-(Ethoxymethylidene)spiro[4.4]nonan-1-one](/img/structure/B13080517.png)

![3-Propyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13080531.png)


![11-Ethyl-1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13080541.png)
